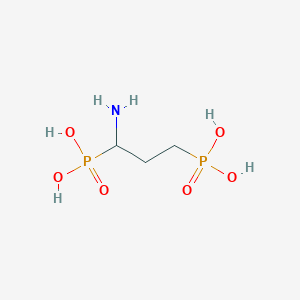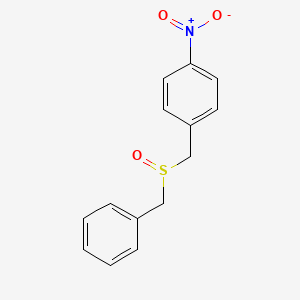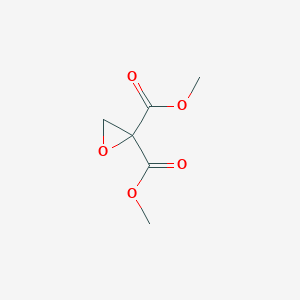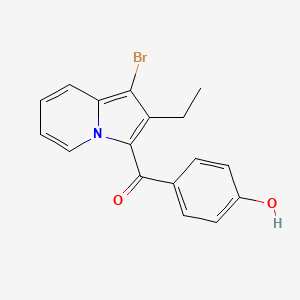![molecular formula C11H14N2O2S B14443834 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide CAS No. 76177-07-6](/img/structure/B14443834.png)
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is an organic compound belonging to the class of amides It features a phenyl group attached to an acetamide moiety, with a sulfanylethyl group linked to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide typically involves the reaction of a phenylacetic acid derivative with an amine containing a sulfanylethyl group. The process can be summarized as follows:
Formation of Acyl Chloride: Phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂).
Amide Formation: The acyl chloride is then reacted with the amine (containing the sulfanylethyl group) in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
化学反応の分析
Types of Reactions
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing their activity.
類似化合物との比較
Similar Compounds
2-Phenylacetamide: Lacks the sulfanylethyl group, making it less reactive in certain chemical reactions.
N-Phenylacetamide: Contains a phenyl group attached to the nitrogen atom but lacks the sulfanylethyl group.
2-Phenyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a sulfanylethyl group.
Uniqueness
2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
76177-07-6 |
|---|---|
分子式 |
C11H14N2O2S |
分子量 |
238.31 g/mol |
IUPAC名 |
2-phenyl-N-(2-sulfanylethylcarbamoyl)acetamide |
InChI |
InChI=1S/C11H14N2O2S/c14-10(13-11(15)12-6-7-16)8-9-4-2-1-3-5-9/h1-5,16H,6-8H2,(H2,12,13,14,15) |
InChIキー |
TYBZCAZETBHLAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)


![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)








